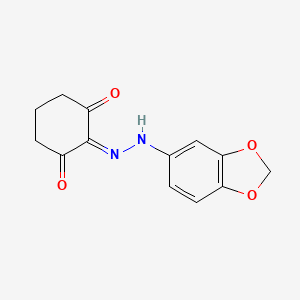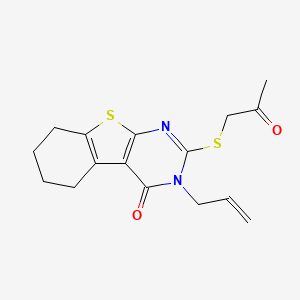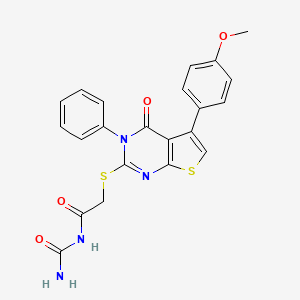![molecular formula C13H13N5OS B7726896 6-Hydrazinyl-17-thia-2,7,8-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one](/img/structure/B7726896.png)
6-Hydrazinyl-17-thia-2,7,8-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydrazinyl-17-thia-2,7,8-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-17-thia-2,7,8-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one typically involves multi-step organic reactions. One common method involves the reaction of benzoyl isothiocyanate with 2(2-aminophenyl)-1H-benzimidazole . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like zinc and titanium tetrachloride (TiCl4) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinyl-17-thia-2,7,8-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-Hydrazinyl-17-thia-2,7,8-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-17-thia-2,7,8-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, which can lead to the disruption of metabolic pathways in cells . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide
- N-[(9E)-8,0 10,0 17-triazatetracyclo[8.7.0.0{2,7}.0{11,18}]heptadeca-1(17),2(7),3,5,11,13,15-heptaen-9-ylidene]acetamide
Uniqueness
6-Hydrazinyl-17-thia-2,7,8-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one is unique due to its hydrazinyl and thia functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds . These functional groups enable the compound to participate in a wider range of chemical reactions and interact with different molecular targets .
Properties
IUPAC Name |
6-hydrazinyl-17-thia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c14-16-9-5-6-10-15-12-11(13(19)18(10)17-9)7-3-1-2-4-8(7)20-12/h5-6H,1-4,14H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZJINBXCPRMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C4C=CC(=NN4C3=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Allyl-5-(4-fluorophenyl)-2-({2-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)thieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B7726820.png)
![2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B7726825.png)


![methyl (2Z)-2-[(1-acetyl-2,3-dihydroindol-5-yl)hydrazinylidene]-4-chloro-3-oxobutanoate](/img/structure/B7726853.png)
![2-[(2-methyl-1,3-benzothiazol-5-yl)hydrazinylidene]cyclohexane-1,3-dione](/img/structure/B7726860.png)
![N-(2-morpholin-4-ylethyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7726863.png)

![2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B7726884.png)

![2-{[2-(naphthalen-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7726893.png)

![4-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B7726936.png)
